



# **Application Notes and Protocols for Testing ARV-393 Efficacy in Xenograft Models**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | ARV-393   |           |  |  |  |
| Cat. No.:            | B12365025 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ARV-393 is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein[1]. BCL6 is a key transcriptional repressor and a known oncogenic driver in various B-cell lymphomas[2]. By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, ARV-393 represents a promising therapeutic strategy for non-Hodgkin's lymphoma (NHL)[3][4]. Preclinical studies utilizing xenograft models have demonstrated the potent anti-tumor activity of ARV-393, both as a monotherapy and in combination with other agents[5][6][7].

These application notes provide detailed protocols for establishing and utilizing cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models to evaluate the efficacy of **ARV-393**.

### **Mechanism of Action of ARV-393**

ARV-393 is a heterobifunctional molecule that consists of a ligand that binds to the BCL6 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation leads to the polyubiquitination of the BCL6 protein, marking it for degradation by the proteasome. The degradation of BCL6 relieves the transcriptional repression of its target genes, which are involved in cell cycle control, differentiation, and apoptosis, thereby inhibiting the growth of BCL6-dependent cancer cells.





Click to download full resolution via product page

Diagram 1: Mechanism of action of ARV-393.

## **Quantitative Data Summary**

The efficacy of **ARV-393** has been evaluated in various preclinical xenograft models, demonstrating significant tumor growth inhibition (TGI) and tumor regression, both as a single



agent and in combination with other cancer therapies.

## Table 1: Efficacy of ARV-393 Monotherapy in Xenograft

**Models** 

| Xenograft<br>Model                                     | ARV-393 Dose    | Administration<br>Schedule      | Efficacy<br>Outcome                                                     | Citation |
|--------------------------------------------------------|-----------------|---------------------------------|-------------------------------------------------------------------------|----------|
| OCI-Ly1 CDX                                            | 3, 10, 30 mg/kg | Oral, once daily<br>for 23 days | Inhibited tumor<br>growth and<br>induced BCL6<br>protein<br>degradation | [3]      |
| Transformed Follicular Lymphoma (tFL) PDX (two models) | Not specified   | Not specified                   | Robust (≥95%)<br>tumor growth<br>inhibition (TGI)                       | [5]      |

# Table 2: Efficacy of ARV-393 Combination Therapy in Xenograft Models



| Xenograft<br>Model                                         | Combination<br>Treatment  | Dosing and Schedule                                                           | Efficacy<br>Outcome                     | Citation |
|------------------------------------------------------------|---------------------------|-------------------------------------------------------------------------------|-----------------------------------------|----------|
| Humanized High-<br>Grade B-cell<br>Lymphoma<br>(HGBCL) CDX | ARV-393 +<br>Glofitamab   | ARV-393 (3<br>mg/kg) +<br>Glofitamab (0.15<br>mg/kg),<br>concomitant          | 81% TGI                                 | [8][9]   |
| Humanized<br>HGBCL CDX                                     | ARV-393 +<br>Glofitamab   | ARV-393 (3<br>mg/kg) followed<br>by Glofitamab<br>(0.15 mg/kg),<br>sequential | 91% TGI                                 | [8][9]   |
| Humanized<br>HGBCL CDX                                     | ARV-393 +<br>Glofitamab   | ARV-393 (6<br>mg/kg) +<br>Glofitamab (0.15<br>mg/kg),<br>concomitant          | Tumor<br>regression in<br>10/10 mice    | [8][10]  |
| Humanized<br>HGBCL CDX                                     | ARV-393 +<br>Glofitamab   | ARV-393 (6<br>mg/kg) followed<br>by Glofitamab<br>(0.15 mg/kg),<br>sequential | Tumor<br>regression in 7/8<br>mice      | [8][10]  |
| SU-DHL-4 CDX                                               | ARV-393 +<br>Rituximab    | Not specified                                                                 | Complete tumor regression in 9/9 mice   | [11]     |
| SU-DHL-4 CDX                                               | ARV-393 +<br>Polatuzumab  | Not specified                                                                 | Complete tumor regression in 4/10 mice  | [11]     |
| SU-DHL-4 CDX                                               | ARV-393 +<br>Tafasitamab  | Not specified                                                                 | Complete tumor regression in 10/10 mice | [11]     |
| SU-DHL-6 CDX                                               | ARV-393 +<br>Tazemetostat | Not specified                                                                 | Tumor regression in                     | [11]     |



|                    |                            |               | 10/10 mice                                     |      |
|--------------------|----------------------------|---------------|------------------------------------------------|------|
| OCI-Ly1 CDX        | ARV-393 +<br>Venetoclax    | Not specified | Tumor<br>regression in<br>10/10 mice           | [11] |
| OCI-Ly10 CDX       | ARV-393 +<br>Acalabrutinib | Not specified | Tumor<br>regression in<br>10/10 mice           | [11] |
| HGBCL/DLBCL<br>CDX | ARV-393 + R-<br>CHOP       | Not specified | Complete tumor regressions in all treated mice | [12] |

## **Experimental Protocols**

A generalized workflow for assessing the efficacy of **ARV-393** in xenograft models is presented below.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. Arvinas Announces Presentations for Two of its PROTAC® Investigational Programs Targeting BCL6 and LRRK2 | Arvinas [ir.arvinas.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. arvinasmedical.com [arvinasmedical.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ARV-393 / Arvinas [delta.larvol.com]
- 7. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, ARV-393, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 8. Arvinas lymphoma combo shows up to 91% tumor growth inhibition | ARVN Stock News [stocktitan.net]
- 9. Arvinas, Inc. Presents Preclinical Data Supporting Mechanistic Synergies and Enhanced Antitumor Activity with the Combination of ARV-393 and Glofitamab At the 2025 American Society of Hematology Annual Meeting and Exposition | MarketScreener [marketscreener.com]
- 10. Arvinas Presents Preclinical Data Supporting Mechanistic Synergies and Enhanced Antitumor Activity with the Combination of ARV-393 and Glofitamab at the 2025 American Society of Hematology Annual Meeting and Exposition | Arvinas [ir.arvinas.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 1stoncology.com [1stoncology.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Testing ARV-393
   Efficacy in Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12365025#xenograft-models-for-testing-arv-393-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com